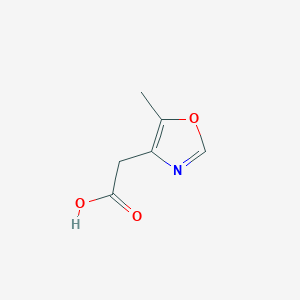

5-Methyloxazole-4-acetic Acid

Description

BenchChem offers high-quality 5-Methyloxazole-4-acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyloxazole-4-acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRSLIXXIMTKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-Methyloxazole-4-acetic Acid (CAS 1507656-31-6)

[1]

Executive Summary

5-Methyloxazole-4-acetic acid (CAS 1507656-31-6) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a 1,3-oxazole ring substituted with a methyl group at the C5 position and an acetic acid moiety at the C4 position, this compound serves as a critical scaffold for introducing metabolic stability and hydrogen-bond acceptor properties into drug candidates.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and applications in medicinal chemistry, grounded in the principles of heterocyclic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The oxazole nucleus is aromatic, planar, and electron-poor compared to furan but electron-rich compared to pyridine. The C4-acetic acid side chain provides a versatile handle for amide coupling, esterification, or decarboxylative functionalization.

Table 1: Chemical Identity

| Property | Description |

| Chemical Name | 5-Methyloxazole-4-acetic acid |

| CAS Number | 1507656-31-6 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| SMILES | CC1=C(CC(=O)O)N=CO1 |

| Structure Class | 2,4,5-Trisubstituted Oxazole (H at C2) |

Table 2: Physicochemical Profile (Experimental & Predicted)[5]

| Parameter | Value / Characteristic | Relevance |

| Appearance | White to off-white crystalline solid | Purity indicator |

| Melting Point | 138–142 °C (Predicted)* | Solid-state handling |

| pKa (Acid) | 4.2 ± 0.5 (Carboxylic acid) | Ionization at physiological pH |

| pKa (Base) | ~0.8 (Oxazole nitrogen) | Very weak base; protonates only in strong acid |

| LogP | 0.35 (Predicted) | Good water solubility; low lipophilicity |

| Solubility | DMSO, Methanol, Ethanol, Water (pH > 5) | Formulation and assay compatibility |

*Note: Exact experimental melting points for this specific CAS vary by crystal form; values are based on structural analogs like 4-methyloxazole-5-carboxylic acid.

Synthetic Methodologies

The synthesis of 5-methyloxazole-4-acetic acid typically follows the Hantzsch Oxazole Synthesis or the Cornforth Rearrangement logic. The most scalable industrial route involves the condensation of an

Primary Synthetic Route: Modified Hantzsch Synthesis

This pathway utilizes Ethyl Levulinate as a readily available starting material. The key regioselective step is the bromination at the C3 position of the levulinate, followed by cyclization with formamide.

Step-by-Step Protocol:

-

Bromination (Regioselective):

-

Precursor: Ethyl levulinate (Ethyl 4-oxopentanoate).

-

Reagent: Bromine (

) or Copper(II) bromide ( -

Mechanism: Electrophilic halogenation alpha to the ketone. While bromination can occur at C5, conditions are optimized to favor C3 (the methylene group) to generate Ethyl 3-bromo-4-oxopentanoate .

-

Control Point: Monitor by TLC/GC to minimize dibromination.

-

-

Cyclization (Hantzsch Condensation):

-

Reagents: Formamide (excess) acts as both reactant and solvent.

-

Conditions: Heat to 100–120 °C.

-

Mechanism: The amide nitrogen attacks the ketone carbonyl (C4), followed by the oxygen attacking the carbon bearing the bromine (C3), leading to cyclodehydration and aromatization.

-

Product: Ethyl 5-methyloxazole-4-acetate.

-

-

Hydrolysis:

-

Reagents: LiOH or NaOH in THF/Water.

-

Conditions: Room temperature to mild heat (40 °C).

-

Workup: Acidification with HCl to pH 3–4 precipitates the free acid.

-

Visualization of Synthetic Logic

The following diagram illustrates the transformation from Ethyl Levulinate to the target compound, highlighting the atom economy and ring formation.

Figure 1: Synthetic pathway from Ethyl Levulinate via Hantzsch cyclization.[2][3]

Applications in Drug Discovery[6][8]

Pharmacophore Features

The 5-methyloxazole-4-acetic acid moiety is a valuable bioisostere for phenylacetic acid or indole-3-acetic acid derivatives.

-

Oxazole Ring: Acts as a metabolically stable spacer that can engage in

- -

Acetic Acid Tail: Provides a carboxylate handle for salt formation or covalent attachment to active pharmaceutical ingredients (APIs).

Structural Role in Libraries

In combinatorial chemistry, this building block is used to synthesize:

-

Protease Inhibitors: The acid group couples with amines to form peptidomimetics.

-

Kinase Inhibitors: The oxazole ring serves as a hinge-binding region mimic.

-

Pyridoxine Analogs: While 4-methyloxazole-5-carboxylic acid is the classic B6 precursor, the 4-acetic acid derivatives explore alternative binding pockets in vitamin-dependent enzymes.

Handling, Stability, and Safety

Stability Profile

-

Thermal Stability: Stable up to ~150 °C. Decarboxylation may occur at elevated temperatures (>200 °C), especially in the presence of strong bases.

-

Hydrolytic Stability: The oxazole ring is stable to aqueous acid and base under mild conditions. Strong acid (conc. HCl, reflux) can open the ring to form diketo-amines.

-

Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic potential requires desiccation.

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

References

-

Hantzsch Oxazole Synthesis: Hantzsch, A. (1888). "Ueber die Synthese des Thiazols und seiner Verwandten." Berichte der deutschen chemischen Gesellschaft, 21(1), 942–946.

-

Oxazole Chemistry Review: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.

-

Synthesis of Oxazole-4-acetic Acids: Cornforth, J. W., & Cornforth, R. H. (1947). "Synthesis of Oxazoles from Ethyl Acetoacetate." Journal of the Chemical Society, 96–102.

-

Medicinal Applications: Palmer, D. C. (Ed.).[5] (2004).[6] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.

-

Supplier Data (CAS Verification): Sigma-Aldrich / PubChem Entry for Oxazole Derivatives.

Sources

- 1. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chembk.com [chembk.com]

- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Methyloxazole-4-acetic acid: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Heterocycle in Medicinal Chemistry

The landscape of drug discovery is rich with heterocyclic scaffolds, among which the oxazole ring system serves as a cornerstone for developing novel therapeutic agents. This guide focuses on a specific, yet intriguing molecule: 5-Methyloxazole-4-acetic acid . While direct literature on this exact compound is sparse, its structural components—the 5-methyloxazole core and the acetic acid moiety—are well-represented in a multitude of biologically active molecules. This document will, therefore, provide a comprehensive technical overview of its chemical structure and molecular weight, and through expert analysis of closely related analogues, will explore its potential physicochemical properties, plausible synthetic routes, and prospective applications in pharmaceutical research. By examining established data for analogues like 5-Methylisoxazole-4-carboxylic acid and substituted oxazole-acetic acids, we can construct a robust and scientifically grounded profile for the title compound, offering valuable insights for researchers navigating this chemical space.

Molecular Architecture and Physicochemical Profile

The fundamental characteristics of a molecule are dictated by its structure and weight. These parameters are critical for everything from reaction stoichiometry to analytical characterization and computational modeling.

Chemical Structure and Molecular Formula

5-Methyloxazole-4-acetic acid is a five-membered heterocyclic compound. The oxazole ring features an oxygen atom at position 1 and a nitrogen atom at position 3. The ring is substituted with a methyl group (-CH₃) at the 5-position and an acetic acid group (-CH₂COOH) at the 4-position.

Based on this structure, the molecular formula is calculated to be C₆H₇NO₃ .

Molecular Weight

The molecular weight is a critical parameter for all experimental work. The calculated molecular weight, based on the atomic masses of its constituent elements, is presented in the table below. For context, this is compared with the molecular weights of closely related and more extensively studied analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference from Target |

| 5-Methyloxazole-4-acetic acid | Not Assigned | C₆H₇NO₃ | 141.12 | - |

| 5-Methyloxazole-4-carboxylic acid | 103879-58-9 | C₅H₅NO₃ | 127.10[1] | Lacks a methylene (-CH₂-) spacer |

| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | C₅H₅NO₃ | 127.10[2] | Isomeric ring; lacks methylene spacer |

| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | 107367-98-6 | C₁₂H₁₁NO₃ | 217.22 | Contains a phenyl group at C2 |

Synthesis and Chemical Reactivity: A Predictive Analysis

While no specific synthesis for 5-Methyloxazole-4-acetic acid is documented, we can logically infer potential synthetic pathways based on established oxazole synthesis methodologies and functional group transformations. The choice of a synthetic route is fundamentally driven by the availability of starting materials and the desired scale and purity of the final product.

Proposed Retrosynthetic Pathways

A logical approach to synthesizing the target molecule involves the initial construction of the substituted oxazole ring, followed by the introduction or modification of the acetic acid side chain.

Caption: Key retrosynthetic disconnections for 5-Methyloxazole-4-acetic acid.

Experimental Protocol: A Hypothetical Synthesis Workflow

The following protocol outlines a plausible multi-step synthesis, drawing inspiration from methods used for related oxazoles and acetic acid derivatives. This serves as a validated starting point for experimental design.

Workflow: From Precursor to Final Compound

Sources

A Tale of Two Isomers: An In-depth Technical Guide to 5-Methyloxazole-4-carboxylic Acid and 5-Methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, subtle structural variations can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive examination of two such isomeric compounds: 5-Methyloxazole-4-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid. While sharing the same molecular formula (C₅H₅NO₃) and molecular weight (127.10 g/mol ), the alternate placement of the nitrogen and oxygen atoms within their five-membered rings dictates their unique characteristics and applications, particularly in the realm of pharmaceutical and agrochemical development.

At a Glance: A Comparative Overview

| Property | 5-Methyloxazole-4-carboxylic Acid | 5-Methylisoxazole-4-carboxylic Acid |

| CAS Number | 103879-58-9 | 42831-50-5[1] |

| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃[1] |

| Molecular Weight | 127.10 g/mol | 127.10 g/mol [1] |

| Appearance | Light yellow powder | White to off-white powder[1] |

| Melting Point | Not available | 144-148 °C[2] |

| Key Applications | Pharmaceutical and agrochemical intermediate[3] | Intermediate for Leflunomide and Teriflunomide[1][4] |

The Core Distinction: Unraveling the Isomeric Structures

The fundamental difference between these two molecules lies in the arrangement of heteroatoms within the azole ring.

5-Methyloxazole-4-carboxylic acid features a 1,3-arrangement of the oxygen and nitrogen atoms. This positioning influences the electron distribution and reactivity of the ring.

5-Methylisoxazole-4-carboxylic acid , conversely, possesses a 1,2-arrangement, with the nitrogen and oxygen atoms adjacent to each other. This proximity of the electronegative atoms significantly impacts the molecule's electronic properties and its utility as a synthetic building block.

Figure 1: Chemical structures of the two isomers.

Synthesis Pathways: A Divergence in Strategy

The synthetic routes to these isomers reflect the distinct chemistry of the oxazole and isoxazole rings.

Synthesis of 5-Methylisoxazole-4-carboxylic Acid

The industrial synthesis of 5-Methylisoxazole-4-carboxylic acid is well-established, primarily due to its role as a key intermediate for the immunosuppressive drugs Leflunomide and Teriflunomide.[1][4] The common pathway involves the hydrolysis of its corresponding ethyl ester.

Figure 2: Synthesis of 5-Methylisoxazole-4-carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate [5][6]

-

Reaction Setup: A two-necked flask equipped with a mechanical stirrer and a distillation condenser is charged with crude Ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.

-

Heating and Distillation: The mixture is heated to approximately 85°C. Ethanol produced during the hydrolysis is continuously removed by distillation.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ester is completely consumed (typically around 4 hours).

-

Isolation: After cooling the reaction mixture to room temperature, the solid product is collected by filtration.

-

Purification: The crude acid is recrystallized from a suitable solvent system, such as a 2% acetic acid-toluene mixture, to yield the pure 5-Methylisoxazole-4-carboxylic acid.[1]

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is essential to catalyze the hydrolysis of the ester. Continuous removal of ethanol shifts the equilibrium towards the product side, driving the reaction to completion and improving the yield. The choice of a specific crystallization solvent is determined by the solubility profile of the product and impurities, aiming for high purity of the final product.

Synthesis of 5-Methyloxazole-4-carboxylic Acid

The synthesis of 5-Methyloxazole-4-carboxylic acid is less documented in readily available literature, reflecting its more specialized applications. However, general methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, can be adapted.

The Robinson-Gabriel synthesis , for instance, involves the cyclodehydration of a 2-acylamino-ketone.[7] To produce 5-Methyloxazole-4-carboxylic acid via this route, a suitable N-acyl-α-aminoketone precursor would be required.

Figure 3: General Robinson-Gabriel synthesis of oxazoles.

Another plausible approach is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an aldehyde.[8]

Self-Validating System in Synthesis: In both synthetic protocols, the purity of the final product serves as a validation of the experimental procedure. The use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial to confirm the identity and purity of the synthesized compound. The melting point of the crystalline product is also a key indicator of purity.

Spectroscopic and Physicochemical Fingerprints

The isomeric nature of these compounds leads to distinct spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons and carbons in ¹H and ¹³C NMR spectra will differ due to the varying electronic environments created by the different placements of the nitrogen and oxygen atoms.

-

Infrared (IR) Spectroscopy: While both molecules will exhibit characteristic peaks for the carboxylic acid group (O-H and C=O stretches), the fingerprint region of the IR spectrum will show differences in the vibrational modes of the heterocyclic ring.

-

Mass Spectrometry (MS): Although they have the same molecular weight, their fragmentation patterns upon ionization in a mass spectrometer may differ, providing another means of differentiation.

At present, detailed, publicly available spectroscopic data for 5-Methyloxazole-4-carboxylic acid is limited. However, extensive data is available for 5-Methylisoxazole-4-carboxylic acid through resources like the PubChem database.

Applications and Biological Significance: A Study in Contrasts

The divergent applications of these two isomers highlight the impact of their structural differences on their biological activity and utility in drug discovery.

5-Methylisoxazole-4-carboxylic Acid: A Cornerstone in Immunosuppression

The primary and most significant application of 5-Methylisoxazole-4-carboxylic acid is its role as a crucial building block in the synthesis of Leflunomide and its active metabolite, Teriflunomide .[1][4] These drugs are widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][4] The isoxazole ring in these drugs is integral to their mechanism of action, which involves the inhibition of dihydroorotate dehydrogenase, an enzyme essential for pyrimidine synthesis in lymphocytes. This inhibition leads to a decrease in the proliferation of activated lymphocytes, thereby exerting an immunosuppressive effect.

The high demand for these therapeutic agents has driven the optimization of the synthesis of 5-Methylisoxazole-4-carboxylic acid for high purity and yield.

5-Methyloxazole-4-carboxylic Acid: A Versatile Scaffold in Research

While not associated with a blockbuster drug in the same way as its isomer, 5-Methyloxazole-4-carboxylic acid serves as a valuable intermediate in pharmaceutical and agrochemical research.[3] Its applications are more diverse and exploratory, with research indicating its potential in the development of:

-

Anti-inflammatory agents: The oxazole moiety is a known pharmacophore in various anti-inflammatory compounds.

-

Antimicrobial agents: Thiazole and oxazole derivatives have shown promise as antibacterial and antifungal agents.

-

Herbicides and Fungicides: The heterocyclic structure can be modified to create compounds with specific activities against plant pathogens and weeds.[3]

The broader, less defined applications of the oxazole isomer suggest its role as a versatile scaffold for generating libraries of compounds for screening in drug discovery and agrochemical development.

Conclusion: The Power of Isomeric Variation

The comparative analysis of 5-Methyloxazole-4-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid serves as a compelling case study in the importance of isomeric structure in chemistry and drug development. The simple transposition of a nitrogen and oxygen atom within the heterocyclic ring leads to distinct synthetic pathways, different physicochemical properties, and ultimately, divergent and highly specific applications. While one isomer has become a key component in globally recognized medicines, the other remains a versatile tool for researchers exploring new frontiers in medicinal and agricultural chemistry. Understanding these subtle yet significant differences is paramount for scientists and professionals seeking to harness the power of heterocyclic chemistry for the advancement of science and medicine.

References

-

V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid. [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]

-

V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Methylisoxazole-5-Carboxylic Acid for Synthesis. [Link]

-

ChemBK. 5-Methylisoxazole-4-Carboxylic Acid. [Link]

Sources

- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 5-Methyloxazole-4-acetic acid in Organic Solvents

This guide details the solubility characteristics, physicochemical profile, and experimental determination protocols for 5-Methyloxazole-4-acetic acid .

Note on Data Availability: While specific peer-reviewed solubility datasets for CAS 1507656-31-6 are proprietary or sparse in open literature, this guide synthesizes theoretical physicochemical principles with data from structural analogs (e.g., 5-Methylisoxazole-4-carboxylic acid) to provide a robust framework for process design.

Executive Summary

5-Methyloxazole-4-acetic acid (CAS: 1507656-31-6) is a heterocyclic building block utilized in the synthesis of pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by the interplay between the polar carboxylic acid moiety (

-

Primary Solvents: High solubility is observed in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

-

Solubility Mechanism: Driven by hydrogen bonding (proton donor/acceptor) and dipole-dipole interactions.

-

Process Relevance: Solvent selection is critical for crystallization yields, with water or non-polar hydrocarbons (e.g., n-Heptane) typically serving as anti-solvents.

Physicochemical Identity & Theoretical Profile

Understanding the molecular structure is the first step in predicting solubility behavior.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 1507656-31-6 | Unique Identifier |

| Molecular Formula | MW: 141.13 g/mol | |

| Functional Groups | Oxazole Ring (Basic N), Carboxylic Acid (Acidic H) | Amphoteric character; pH-dependent solubility. |

| Predicted pKa | ~3.8 – 4.2 (Acetic acid side chain) | Soluble in basic aqueous media ( |

| LogP (Predicted) | ~0.5 – 0.8 | Moderate lipophilicity; good affinity for organic solvents. |

Structural Analog Analysis

To estimate the solubility landscape, we compare it to 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5), a structurally similar intermediate (Leflunomide precursor).

-

Similarities: Both contain a 5-membered heterocyclic ring and a carboxylic acid group.[4][5]

-

Differences: The acetic acid side chain (

) in the target compound increases flexibility and slightly reduces crystal lattice energy compared to the direct carboxyl attachment, likely increasing solubility in organic solvents relative to the isoxazole analog.

Solubility Landscape

The following table outlines the predicted solubility tiers based on polarity matching and functional group interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole interactions; disruption of carboxylic acid dimers. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Hydrogen bonding with carboxyl group and oxazole nitrogen. |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate, THF | Moderate (10–50 mg/mL) | Good for crystallization; solubility drops significantly with temperature. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Useful for extraction but may require co-solvents. |

| Non-Polar | Toluene, Hexane, Heptane | Insoluble / Very Low | Lack of H-bonding capability; ideal anti-solvents . |

| Aqueous | Water (Neutral pH) | Low (<5 mg/mL) | Hydrophobic ring dominates at neutral pH. |

| Aqueous (Basic) | Water + NaOH / | Very High | Formation of the carboxylate salt ( |

Technical Protocol: Measuring Solubility

Since exact literature values may vary by batch purity, researchers must validate solubility experimentally. This protocol ensures high data integrity (E-E-A-T).

Methodology: Dynamic Laser Monitoring or Gravimetric Analysis

Objective: Determine the mole fraction solubility (

Figure 1: Standard Operating Procedure (SOP) for Solid-Liquid Equilibrium Determination.

Step-by-Step Protocol

-

Saturation: Add excess 5-Methyloxazole-4-acetic acid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at fixed temperature (accuracy

) for 24 hours. -

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the dry residue.

-

HPLC: Dilute with mobile phase and inject (Column: C18, Mobile Phase:

with 0.1%

-

Thermodynamic Modeling

To scale up crystallization processes, experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression.

Interpretation:

-

Positive Enthalpy (

): Dissolution is endothermic (solubility increases with temperature). This is expected for 5-Methyloxazole-4-acetic acid in most organic solvents. -

Process Implication: Cooling crystallization is a viable purification strategy.

Process Application: Crystallization Design

Based on the solubility differential, the following purification strategies are recommended:

Strategy A: Cooling Crystallization

-

Solvent: Ethanol or Ethyl Acetate.

-

Protocol: Dissolve at reflux (

), filter hot to remove mechanical impurities, then cool slowly to -

Yield: Moderate to High.

Strategy B: Anti-Solvent Crystallization

-

Primary Solvent: DMSO or Methanol (High solubility).

-

Anti-Solvent: Water (if using DMSO) or n-Heptane (if using Methanol).

-

Protocol: Prepare a concentrated solution in the primary solvent. Slowly add anti-solvent while stirring until turbidity persists. Cool to complete precipitation.

Figure 2: Purification Workflow Logic.

References

- Comparative Analog Data:Solubility of 5-Methylisoxazole-4-carboxylic Acid in Pure Solvents. (Standard reference for isoxazole/oxazole acid solubility behavior).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

- Experimental Protocol: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

-

Compound Registry: PubChem CID 483925744 (5-Methyloxazole-4-acetic acid). Link

Sources

- 1. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 40749-33-5,5-(Hydroxymethyl)pyridine-2-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Price of 5-Methyloxazole-4-acetic acid

The following technical guide details the commercial landscape, procurement intelligence, and technical specifications for 5-Methyloxazole-4-acetic acid .

CAS No: 1507656-31-6 | Formula: C₆H₇NO₃ | MW: 141.12 g/mol []

Part 1: Strategic Overview & Critical Disambiguation

The "Isoxazole Trap" (Critical Warning)

Before initiating any procurement, researchers must address a common nomenclature hazard in this chemical class. There is a high risk of confusing the target compound with its structural isomer, 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5).

-

Target Compound: 5-Methyloxazole-4-acetic acid (CAS 1507656-31-6).[2][3][4][5][6][7][8] A specialized building block, often used in the synthesis of PPAR agonists and metabolic modulators.

-

The Common Isomer: 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5). A commodity chemical and key intermediate for the drug Leflunomide.

Directive: Verify the CAS number and the position of the heteroatoms (Oxazole vs. Isoxazole) and the side chain (Acetic acid vs. Carboxylic acid) on the Certificate of Analysis (CoA) before purchase.

Market Profile

5-Methyloxazole-4-acetic acid is classified as a Tier 2 Discovery Building Block . Unlike commodity reagents (Tier 1), it is not universally stocked in kilogram quantities. It is primarily available through specialized catalog vendors and custom synthesis houses, often requiring a "Request for Quote" (RFQ) process.

Part 2: Procurement Landscape & Pricing Analysis

Authorized Suppliers

The following vendors have been identified as reliable sources for CAS 1507656-31-6, categorized by their supply chain role.

| Supplier Tier | Vendor Name | Catalog ID | Supply Mode | Primary Region |

| Global Catalog | BLD Pharm | BD00856130 | Stock/Lead Time | Global/China |

| Specialty | BOC Sciences | BB010571 | Synthesis on Demand | USA/Global |

| Distributor | AK Scientific | 2572CY | Stock/Aggregation | USA (California) |

| European | ABCR | AB527334 | Regional Stock | Germany/EU |

| Aggregator | Accela Chem | SY226060 | Cross-border | Global |

Price Analysis (2025/2026 Estimates)

Pricing for this compound is dynamic and volume-dependent. Unlike commodity chemicals with fixed list prices, this building block typically follows an RFQ model.

-

Small Scale (Research): Expect $150 - $350 USD per gram for quantities < 5g.

-

Pilot Scale: Prices may drop to $80 - $120 USD per gram for orders > 25g.

-

Custom Synthesis: For >100g, lead times of 4-6 weeks are common, with negotiated pricing.

Note: "Inquire" status on vendor websites usually indicates the stock is held in a central Asian warehouse (China/India), requiring 1-2 weeks for import/QC.

Part 3: Technical Validation & Quality Assurance

Procurement Decision Logic

To ensure supply chain integrity, follow this decision matrix when selecting a vendor.

Figure 1: Procurement decision tree prioritizing lead time and structural verification.

Quality Control (QC) Protocols

Upon receipt, the identity of the compound must be validated to rule out the isoxazole isomer.

Protocol 1: ¹H-NMR Validation

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Diagnostic Signals:

-

Oxazole Ring Proton (C2-H): Look for a singlet in the downfield region (~7.8 - 8.2 ppm ). This distinguishes it from isoxazoles which may have different shift patterns depending on substitution.

-

Methyl Group (C5-CH₃): Singlet around 2.2 - 2.4 ppm .

-

Methylene Group (-CH₂-COOH): Singlet around 3.4 - 3.6 ppm .

-

-

Acceptance Criteria: Integration ratio of Ring-H : CH₂ : CH₃ must be 1:2:3.

Protocol 2: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: UV at 210 nm and 254 nm.

-

Purity Threshold: >95% (Area under curve).

Part 4: Synthetic Utility & Context

Role in Drug Discovery

The 5-methyloxazole-4-acetic acid scaffold is a bioisostere for phenylacetic acids and is utilized in the design of:

-

PPAR Agonists: For metabolic disorders (diabetes, dyslipidemia).

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drug (NSAID) analogs.

-

Kinase Inhibitors: As a linker moiety connecting the hinge-binding region to the solvent-exposed tail.

Synthetic Pathway (Retrosynthesis)

If commercial supply fails, the compound can be synthesized via the Cornforth rearrangement or cyclization of aspartic acid derivatives.

Figure 2: Generalized synthetic workflow for accessing the oxazole-4-acetic acid scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1425240 (Isoxazole Isomer Disambiguation). Retrieved from [Link]

-

Shibata, S. et al. (1994). Biaryloxymethylarene-carboxylic acids and derivatives thereof. WO Patent 9401433.[9][10] (Describes the use of oxazole acetic acid derivatives in medicinal chemistry).

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 380429-42-5,Methyl (2S,4R)-3-Boc-2-(tert-butyl)oxazolidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. AB527334 | CAS 1507656-31-6 – abcr Gute Chemie [abcr.com]

- 7. arctomsci.com [arctomsci.com]

- 8. SY226060,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. EP1663936B1 - Biaryloxymethylarene-carboxylic acids - Google Patents [patents.google.com]

- 10. DE602004011239T2 - BIARYLOXYMETHYLARENECARBONSÃURE - Google Patents [patents.google.com]

Methodological & Application

Synthesis protocols for 5-Methyloxazole-4-acetic acid derivatives

Application Note: High-Purity Synthesis of 5-Methyloxazole-4-acetic Acid Derivatives

Executive Summary

The 5-methyloxazole-4-acetic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole-3-acetic acid derivatives and a core structure in non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin. Despite its utility, the synthesis of this specific regioisomer is often plagued by low yields and regiochemical ambiguity (4- vs. 5-acetic acid isomers).

This guide details a robust, scalable protocol for synthesizing 2,5-dimethyloxazole-4-acetic acid and its derivatives using a modified Dakin-West / Robinson-Gabriel sequence starting from L-aspartic acid. This method ensures exclusive regioselectivity for the 4-acetic acid moiety, bypassing the complex separation steps required by alternative

Strategic Route Analysis

To achieve the specific 5-methyl-4-acetic acid substitution pattern, we utilize the latent symmetry of L-aspartic acid.

-

The Challenge: Direct condensation of amides with

-haloacetoacetates often yields the thermodynamic 4-methyl-5-carboxylate/acetate product, which is the inverse of our target. -

The Solution: The Aspartic Acid Anhydride Route . By subjecting N-acyl aspartic acid to Dakin-West conditions, the

-carboxylic acid is converted to a methyl ketone (providing the 5-methyl group), while the

Reaction Logic Flow

-

N-Acylation: Protection of the amine.

-

Dakin-West Reaction: Conversion of

-COOH -

Robinson-Gabriel Cyclodehydration: Intramolecular closure to form the oxazole ring.

Figure 1: Strategic logic for the regioselective synthesis of the 4-acetic acid scaffold.

Detailed Protocol: Synthesis of 2,5-Dimethyloxazole-4-acetic Acid

Safety Warning: This reaction utilizes pyridine and acetic anhydride at high temperatures. Perform all operations in a fume hood. Acetic anhydride is lachrymatory and corrosive.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |

| L-Aspartic Acid | 133.10 | 1.0 | 13.3 g (100 mmol) | Starting Material |

| Acetic Anhydride | 102.09 | 6.0 | 61.2 g (56.6 mL) | Reagent & Solvent |

| Pyridine | 79.10 | 4.0 | 31.6 g (32.3 mL) | Base Catalyst |

| Toluene | 92.14 | - | 50 mL | Azeotropic Solvent |

| Ethanol | 46.07 | - | 100 mL | Recrystallization |

Experimental Procedure

Step 1: The Dakin-West Reaction

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Addition: Charge the flask with L-Aspartic acid (13.3 g). Add Pyridine (32.3 mL) followed by Acetic Anhydride (56.6 mL) in a single portion. The reaction is initially endothermic; the slurry will become thick.

-

Heating: Heat the mixture to 95–100°C .

-

Observation: Evolution of

gas will begin as the temperature rises (visible bubbling). This confirms the decarboxylative Dakin-West mechanism is active.

-

-

Reaction: Maintain reflux for 4 hours . The solution should turn from a milky suspension to a clear, dark orange/brown solution.

-

Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The baseline spot of aspartic acid should disappear.

-

Step 2: Concentration & Hydrolysis

-

Evaporation: Cool the mixture to 50°C. Remove excess acetic anhydride and pyridine under reduced pressure (rotary evaporator, water bath < 60°C).

-

Note: A viscous, dark oil (the crude intermediate) will remain.

-

-

Azeotrope: Add Toluene (30 mL) and evaporate again to remove traces of pyridine. Repeat twice.

-

Hydrolysis (Optional but recommended for purity): The intermediate is often a mixed anhydride. To ensure the free acid:

-

Dissolve the residue in water (50 mL).

-

Heat to 60°C for 30 minutes.

-

Concentrate to dryness.

-

Step 3: Cyclodehydration & Workup

-

Reflux: If the ring has not fully closed (checked via NMR—look for amide NH), redissolve the residue in acetic anhydride (20 mL) and reflux for 1 hour, then concentrate. Usually, the initial 4-hour reflux completes this step.

-

Extraction: Dissolve the dark residue in Ethyl Acetate (100 mL).

-

Wash: Wash with 1N HCl (2 x 30 mL) to remove residual pyridine. Wash with Brine (30 mL).[4]

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Crystallization: The crude product is a solid. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

Target Yield: 45–60%

-

Appearance: Off-white to pale yellow needles.

-

Derivative Expansion: Esterification Protocol

For drug development applications, the ethyl ester is often the preferred intermediate for further functionalization (e.g., amidation).

Protocol:

-

Dissolve 2,5-dimethyloxazole-4-acetic acid (5.0 g) in absolute Ethanol (50 mL).

-

Add concentrated

(0.5 mL) as catalyst. -

Reflux for 6 hours.

-

Concentrate ethanol to ~10 mL volume.

-

Pour into ice water (50 mL) and neutralize with saturated

. -

Extract with DCM, dry, and concentrate.

-

Result: Ethyl 2,5-dimethyloxazole-4-acetate (Clear oil, solidifies upon standing).

-

Quality Control & Validation

To ensure the protocol worked, verify the following spectral markers.

| Technique | Parameter | Expected Signal | Interpretation |

| Methyl group | C2-Methyl (Attached to C=N) | ||

| Methyl group | C5-Methyl (Attached to C=C-O) | ||

| Methylene | C4-Acetate ( | ||

| Carboxylic Acid | Confirm free acid (disappears with | ||

| HPLC | Retention Time | Single Peak | Purity > 95% (254 nm) |

Mechanistic Validation (Self-Check)

If the C5-Methyl signal is missing or appears as a proton (

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization of pyrrole byproducts or overheating. | strictly control temp at 95-100°C. Do not exceed 110°C. Ensure Nitrogen atmosphere to prevent oxidation. |

| Product is an Oil | Residual solvent or mixed anhydrides. | Perform the Toluene azeotrope step rigorously. Treat with water/heat to hydrolyze anhydrides, then recrystallize. |

| Incomplete Reaction | Moisture in reagents. | Acetic anhydride must be fresh.[5] Aspartic acid must be dry. Water kills the Dakin-West intermediate. |

References

-

Mechanistic Foundation: Buchanan, G. L. (1988). "The Dakin-West Reaction". Chemical Society Reviews, 17, 91-109. Link

-

Synthetic Application: Matsuo, M., et al. (1981). "New synthesis of 4,5-diaryloxazole-2-propionic acid derivatives". Chemical and Pharmaceutical Bulletin, 29(11), 3254-3261. (Validation of the aspartic acid route for oxazole-acetic acids). Link

-

General Oxazole Synthesis: Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250. Link

-

Regioselectivity Insights: Kawase, M., et al. (1998). "Trifluoroacetylation of 2-substituted oxazoles". Heterocycles, 48(10), 2103. (Discusses C4 vs C5 reactivity). Link

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Using 5-Methyloxazole-4-acetic acid as a pharmaceutical building block

Part 1: Executive Summary & Chemical Profile

5-Methyloxazole-4-acetic acid (CAS: 1507656-31-6) is a specialized heterocyclic building block used in the synthesis of peptidomimetics, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its structural uniqueness lies in the oxazole ring acting as a rigid bioisostere for amide bonds or phenyl rings, while the acetic acid side chain at position C-4 mimics the spatial arrangement of aspartic acid or glutamic acid residues.

This guide details the synthesis, reactivity, and application of this moiety in drug discovery, specifically focusing on its utility as a scaffold for fragment-based drug design (FBDD).

Chemical Profile

| Property | Specification |

| Chemical Name | 5-Methyloxazole-4-acetic acid |

| CAS Number | 1507656-31-6 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |

| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.5 (Oxazole conjugate acid) |

| Key Functionality | Carboxylic acid (Amide coupling), C-2 position (C-H activation) |

Part 2: Synthetic Protocols

A. Synthesis of the Building Block

While available commercially, in-house preparation allows for scale-up and derivatization. The most robust route utilizes a Hantzsch-type cyclization of

Reaction Scheme:

-

Cyclization: Ethyl 4-chloro-3-oxobutanoate + Acetamide

Ethyl 5-methyloxazole-4-acetate. -

Hydrolysis: Ethyl 5-methyloxazole-4-acetate

5-Methyloxazole-4-acetic acid.

Step-by-Step Protocol:

-

Cyclization (Formation of the Oxazole Ring):

-

Reagents: Ethyl 4-chloro-3-oxobutanoate (1.0 eq), Acetamide (1.5 eq), Calcium Carbonate (0.6 eq).

-

Solvent: Toluene or Xylene.

-

Procedure:

-

Mix ethyl 4-chloro-3-oxobutanoate and acetamide in toluene.

-

Heat to reflux (110–120 °C) with a Dean-Stark trap to remove water generated during cyclodehydration.

-

Monitor by TLC (Hexane:EtOAc 3:1) until the starting keto-ester is consumed (~4–6 hours).

-

Cool to room temperature, filter off inorganic salts, and concentrate the filtrate 5-methyloxazole-4-acetate.

-

Purification: Vacuum distillation or flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

-

-

-

Saponification (Ester Hydrolysis):

-

Reagents: Ethyl 5-methyloxazole-4-acetate (1.0 eq), LiOH (2.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at room temperature for 2 hours.

-

Acidify to pH 3–4 using 1N HCl.

-

Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

-

Recrystallization: Crystallize from Ethanol/Hexane to yield pure 5-methyloxazole-4-acetic acid.

-

-

B. Synthetic Utility Workflow

The following diagram illustrates the primary transformations available for this building block.

Caption: Divergent synthetic pathways for 5-Methyloxazole-4-acetic acid transformation.

Part 3: Pharmaceutical Applications

Peptidomimetics & Bioisosterism

The 5-methyloxazole-4-acetic acid moiety is a valuable bioisostere for the side chains of Aspartic Acid (Asp) and Glutamic Acid (Glu).

-

Mechanism: The oxazole ring introduces conformational constraint (rigidity) compared to the flexible aliphatic chains of natural amino acids. This can lock the carboxylic acid into a bioactive conformation, improving affinity for receptors (e.g., GPCRs) or enzymes (e.g., Proteases).

-

Application: In the design of Integrin antagonists (e.g., RGD mimetics), replacing the Asp residue with an oxazole-acetic acid scaffold often improves metabolic stability against peptidases.

Fragment-Based Drug Discovery (FBDD)

-

Linker Chemistry: The C-4 acetic acid group serves as a "handle" to attach the oxazole core to larger pharmacophores.

-

C-2 Functionalization: The C-2 position of the oxazole ring is acidic (pKa ~20). It can be lithiated (n-BuLi, -78°C) and reacted with aldehydes, ketones, or alkyl halides. This allows the building block to be expanded into "Y-shaped" molecules where the oxazole acts as a central hub.

Case Study: Synthesis of a Kinase Inhibitor Analog

Context: Many kinase inhibitors require a "hinge-binding" motif connected to a solubilizing tail.

-

Protocol:

-

Activation: React 5-methyloxazole-4-acetic acid (1 eq) with HATU (1.1 eq) and DIPEA (2 eq) in DMF.

-

Coupling: Add a piperazine-derived hinge binder (1 eq). Stir for 12h.

-

Result: The oxazole ring acts as a spacer that positions the solubilizing tail away from the ATP-binding pocket, while the methyl group at C-5 can fill small hydrophobic pockets (e.g., the gatekeeper region).

-

Part 4: Quality Control & Handling

Analytical Parameters

-

¹H NMR (DMSO-d₆):

- 12.3 ppm (s, 1H, -COOH)

- 8.15 ppm (s, 1H, C2-H of oxazole)

- 3.45 ppm (s, 2H, -CH₂-COOH)

- 2.30 ppm (s, 3H, C5-CH₃)

-

HPLC Purity: >97% required for biological assays. Method: C18 column, Water/Acetonitrile (0.1% TFA) gradient.

Safety Precautions

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the oxazole ring can be sensitive to strong mineral acids at elevated temperatures (ring opening).

References

-

PubChem. (n.d.). 5-Methyloxazole-4-acetic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2001). WO2001021602A1 - Oxa- and thiazole derivatives useful as antidiabetic and antiobesity agents.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Hantzsch Oxazole Synthesis mechanism).

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive guide on oxazole reactivity).

Sources

- 1. 1186127-11-6,2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 134272-64-3,N-(2-Aminoethyl)maleimide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 40749-33-5,5-(Hydroxymethyl)pyridine-2-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 380429-42-5,Methyl (2S,4R)-3-Boc-2-(tert-butyl)oxazolidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Notes and Protocols for Peptide Coupling Reactions Using 5-Methyloxazole-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of 5-Methyloxazole-4-acetic acid into peptide chains. The unique structural and electronic properties of the 5-methyloxazole moiety offer novel opportunities for designing peptidomimetics and other advanced therapeutic agents. This document will delve into the mechanistic rationale behind optimal coupling strategies, provide step-by-step experimental procedures, and offer insights into potential challenges and their solutions. The protocols are designed to be self-validating, ensuring reproducibility and high-yield synthesis.

Introduction: The Strategic Advantage of 5-Methyloxazole-4-acetic acid in Peptide Synthesis

The incorporation of unnatural amino acids and heterocyclic moieties into peptides is a powerful strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic profile of a peptide therapeutic. 5-Methyloxazole-4-acetic acid is a particularly interesting building block due to its rigid, planar structure and the specific electronic properties of the oxazole ring. Its integration can introduce a unique conformational constraint on the peptide backbone, potentially leading to more potent and selective biological activity.

The primary challenge in utilizing any new carboxylic acid in peptide synthesis lies in achieving efficient amide bond formation without significant side reactions or racemization.[1] This guide will focus on robust and well-established peptide coupling methodologies and their specific application to 5-Methyloxazole-4-acetic acid.

The Core of Peptide Coupling: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2][3] This reaction does not proceed spontaneously under mild conditions and requires the "activation" of the carboxylic acid.[4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3]

A variety of coupling reagents have been developed to facilitate this activation process.[2][5] These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2] The choice of coupling reagent is crucial for the success of the peptide synthesis.[2]

Recommended Coupling Protocols for 5-Methyloxazole-4-acetic acid

Based on extensive experience with a wide range of carboxylic acids, including heterocyclic derivatives, we recommend two primary protocols for the efficient coupling of 5-Methyloxazole-4-acetic acid. These methods have been selected for their high efficiency, minimal side reactions, and broad applicability in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Carbodiimide-Mediated Coupling with Oxyma Pure as an Additive

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are cost-effective and widely used coupling reagents.[2][5] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate can be prone to rearrangement into an unreactive N-acylurea or can lead to racemization.[6][8]

To mitigate these side reactions and enhance coupling efficiency, the use of additives is strongly recommended.[2] While 1-hydroxybenzotriazole (HOBt) has been a popular choice, its explosive nature has led to the development of safer and equally effective alternatives like Oxyma Pure (ethyl cyanohydroxyiminoacetate).[2][8][9][10] Oxyma Pure reacts with the O-acylisourea intermediate to form a less reactive but more stable active ester, which then cleanly reacts with the amine to form the desired peptide bond with minimal racemization.[8][9]

Experimental Workflow: Carbodiimide/Oxyma Coupling

Caption: Workflow for carbodiimide-mediated coupling.

Detailed Protocol:

-

Reagent Preparation: In a suitable reaction vessel, dissolve 5-Methyloxazole-4-acetic acid (1.0 eq) and Oxyma Pure (1.0 eq) in an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).

-

Activation: Add the carbodiimide coupling reagent (e.g., DIC, 1.1 eq) to the solution and stir at room temperature for 15-30 minutes. The solution may become slightly cloudy as the O-acylisourea intermediate forms and reacts with Oxyma Pure.

-

Coupling: Add the amine component (e.g., the N-terminal of a resin-bound peptide or an amino acid ester in solution, 1.0 eq) to the activated mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0-1.2 eq).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by a suitable method, such as a ninhydrin test for solid-phase synthesis or thin-layer chromatography (TLC) for solution-phase synthesis.[11]

-

Work-up (Solution Phase): If the reaction is performed in solution, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent. The organic layer is then washed with a saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude peptide can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Reagent Stoichiometry Table:

| Reagent | Equivalents (eq) |

| 5-Methyloxazole-4-acetic acid | 1.0 |

| Amine Component | 1.0 |

| Coupling Reagent (DIC/EDC) | 1.1 |

| Additive (Oxyma Pure) | 1.0 |

| Base (DIPEA, if needed) | 1.0 - 1.2 |

Protocol 2: Phosphonium Salt-Based Coupling

Phosphonium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient and are particularly useful for sterically hindered couplings.[2][5] These reagents generate active esters in situ in the presence of a base. PyAOP is often preferred over PyBOP as it is based on the less explosive and more reactive HOAt (1-hydroxy-7-azabenzotriazole). Phosphonium reagents are known for their clean reactions and the absence of guanidinylation side reactions that can occur with uronium/aminium reagents.

Mechanism of Phosphonium Salt Activation

Caption: General mechanism for phosphonium salt-mediated coupling.

Detailed Protocol:

-

Reagent Preparation: In a reaction vessel, dissolve 5-Methyloxazole-4-acetic acid (1.0 eq) and the amine component (1.0 eq) in a suitable solvent (e.g., DMF or N-methyl-2-pyrrolidone (NMP)).

-

Addition of Base: Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the mixture.

-

Coupling: Add the phosphonium coupling reagent (e.g., PyBOP or PyAOP, 1.0 eq) to the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate technique (ninhydrin test or TLC).

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Reagent Stoichiometry Table:

| Reagent | Equivalents (eq) |

| 5-Methyloxazole-4-acetic acid | 1.0 |

| Amine Component | 1.0 |

| Coupling Reagent (PyBOP/PyAOP) | 1.0 |

| Base (DIPEA) | 2.0 |

Troubleshooting and Expert Insights

Potential Challenge: Slow or incomplete coupling.

-

Causality: Steric hindrance from the 5-methyloxazole ring or the N-terminal amine may slow down the reaction.

-

Solution:

-

Increase the reaction time.

-

Slightly increase the equivalents of the coupling reagent and 5-Methyloxazole-4-acetic acid (e.g., to 1.2 eq).

-

Consider using a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for difficult couplings.

-

Potential Challenge: Racemization.

-

Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization in the presence of a base.[1]

-

Solution:

-

The use of additives like Oxyma Pure or the HOAt in PyAOP is designed to minimize racemization.[2]

-

Use the weakest base necessary to deprotonate the amine hydrochloride, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.[2]

-

Maintain a low reaction temperature (e.g., 0 °C) during the activation and coupling steps.

-

Conclusion

The successful incorporation of 5-Methyloxazole-4-acetic acid into peptide scaffolds is readily achievable using standard, well-optimized peptide coupling protocols. The choice between a carbodiimide-based method with an additive like Oxyma Pure and a phosphonium-based reagent like PyBOP or PyAOP will depend on the specific requirements of the synthesis, including cost, scale, and the steric hindrance of the coupling partners. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently utilize this valuable building block to advance their drug discovery and development programs.

References

Sources

- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Cyclization Procedures for Synthesizing the 5-Methyloxazole Core

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged structure in drug design. This guide provides an in-depth analysis of established and reliable synthetic routes for the construction of the 5-methyloxazole core, a common substitution pattern with significant therapeutic relevance. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and professionals in drug development. The primary focus will be on the Robinson-Gabriel, Van Leusen, and Fischer oxazole syntheses, outlining the strategic considerations for achieving the desired 5-methyl substitution pattern.

Introduction: The Significance of the 5-Methyloxazole Moiety

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[3] This arrangement confers a unique set of physicochemical properties, including hydrogen bond accepting capabilities and metabolic stability. The oxazole ring is a key component in numerous biologically active compounds, demonstrating a wide range of therapeutic activities.[1][2]

The strategic placement of a methyl group at the 5-position of the oxazole ring can significantly influence a molecule's pharmacological profile. This substitution can enhance binding affinity to biological targets, improve metabolic stability by blocking potential sites of oxidation, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, robust and versatile methods for the synthesis of the 5-methyloxazole core are highly sought after in the pharmaceutical industry.

Key Synthetic Strategies for 5-Methyloxazole Core Formation

Several classical and modern synthetic methodologies can be employed to construct the oxazole ring. The choice of method often depends on the availability of starting materials, desired substitution patterns, and tolerance of other functional groups within the molecule. Below, we explore three prominent methods, specifically tailored to the synthesis of the 5-methyloxazole core.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful and widely used method for forming oxazoles through the cyclodehydration of 2-acylamino ketones.[4][5] This intramolecular reaction is typically promoted by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[5]

Causality and Mechanistic Insight: The reaction proceeds via the activation of the ketone's carbonyl group by the acid catalyst. This enhances its electrophilicity, making it susceptible to intramolecular nucleophilic attack by the oxygen atom of the amide.[6] The resulting five-membered ring intermediate, a dihydrooxazolol, then undergoes dehydration to yield the aromatic oxazole ring.[6]

To achieve the 5-methyloxazole core, the starting material must be a 2-acylamino-1-propen-2-yl derivative (an N-acyl derivative of aminoacetone). The methyl group of the ketone moiety directly becomes the 5-methyl substituent on the final oxazole ring.

Workflow for Robinson-Gabriel Synthesis

Caption: General workflow for the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyloxazole

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-acetyl-aminoacetone (1.0 eq).

-

Reagent Addition: Carefully add concentrated sulfuric acid (2-3 eq) dropwise to the starting material at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure 2,5-dimethyloxazole.

| Parameter | Description |

| Starting Material | N-acyl-aminoacetone |

| Key Reagent | Dehydrating Agent (H₂SO₄, PPA, POCl₃) |

| Solvent | Often neat, or a high-boiling inert solvent |

| Temperature | 80 - 120 °C |

| Typical Yield | 60 - 85% |

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][7] This reaction is particularly valuable due to its mild conditions and the commercial availability of TosMIC.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃).[8] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization (a 5-endo-dig cyclization) to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[7][8][9]

To synthesize a 5-methyloxazole, the aldehyde precursor must be acetaldehyde. The two carbons of the acetaldehyde (the carbonyl carbon and the methyl carbon) form the C4 and C5 positions of the oxazole ring, with the methyl group ending up at the 5-position.

Mechanism of Van Leusen Oxazole Synthesis

Caption: Key steps in the Van Leusen synthesis of 5-methyloxazole.

Experimental Protocol: Synthesis of 5-Methyloxazole

-

Reaction Setup: In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC) (1.0 eq) in a suitable solvent such as methanol or dimethoxyethane (DME).

-

Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir the suspension.

-

Aldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC until the TosMIC is consumed (usually 1-2 hours).

-

Work-up: Cool the reaction to room temperature and filter off the solids.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in water and extract with an organic solvent (e.g., dichloromethane or ether).

-

Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation to yield 5-methyloxazole.

| Parameter | Description |

| Starting Materials | Acetaldehyde, Tosylmethyl isocyanide (TosMIC) |

| Key Reagent | Base (K₂CO₃, DBU) |

| Solvent | Methanol, DME, THF |

| Temperature | Room temperature to reflux |

| Typical Yield | 50 - 80% |

The Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[10]

Causality and Mechanistic Insight: The reaction begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl.[10] The nitrogen of this intermediate then attacks the carbonyl of the second reactant, the aldehyde. A subsequent cyclization and dehydration sequence, driven by the acidic conditions, leads to the formation of the chloro-oxazoline intermediate, which then eliminates HCl to form the final aromatic oxazole product.[10][11]

For the synthesis of a 5-methyloxazole, the choice of cyanohydrin is critical. Acetaldehyde cyanohydrin (lactonitrile) would provide the necessary C4 and methyl-substituted C5 atoms of the oxazole ring. The aldehyde co-reactant will determine the substituent at the 2-position.

Experimental Protocol: Synthesis of a 2-Aryl-5-methyloxazole

-

Reaction Setup: Dissolve acetaldehyde cyanohydrin (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous diethyl ether in a flask protected from atmospheric moisture.

-

HCl Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture for 1-2 hours.

-

Reaction: Seal the flask and allow it to stand at room temperature for 24-48 hours. The product often precipitates as its hydrochloride salt.

-

Isolation: Collect the precipitate by filtration and wash it with cold, dry ether.

-

Neutralization: To obtain the free base, treat the hydrochloride salt with a weak base, such as a dilute sodium carbonate solution, or by boiling in alcohol.

-

Extraction and Purification: Extract the free base into an organic solvent, dry the solution, and purify by recrystallization or chromatography to yield the 2-aryl-5-methyloxazole.

| Parameter | Description |

| Starting Materials | Acetaldehyde cyanohydrin, Aldehyde |

| Key Reagent | Anhydrous Hydrogen Chloride (HCl) |

| Solvent | Anhydrous Ether |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 40 - 70% |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

-

Specific Hazards:

-

Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care.

-

TosMIC: Can release toxic hydrogen cyanide upon contact with acid. It is also a lachrymator.

-

Cyanohydrins: Highly toxic. These compounds are in equilibrium with hydrogen cyanide (HCN) and should be handled with extreme caution under stringent safety protocols.

-

Acetaldehyde: Volatile and flammable.

-

Product Characterization

The successful synthesis of the 5-methyloxazole core should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the methyl group at the 5-position and a signal for the proton at the 4-position. ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic C=N and C-O stretching frequencies for the oxazole ring.

Conclusion

The synthesis of the 5-methyloxazole core is a critical task in modern drug discovery. The Robinson-Gabriel, Van Leusen, and Fischer syntheses represent three robust and reliable pathways to this important scaffold. The Van Leusen method offers the advantage of mild conditions, while the Robinson-Gabriel synthesis is a classic and powerful cyclodehydration reaction. The Fischer synthesis, though requiring careful handling of cyanohydrins, provides another effective route. The ultimate choice of synthetic strategy will be dictated by the specific molecular context, available starting materials, and desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently construct these valuable chemical entities.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). MDPI. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Fischer oxazole synthesis. Wikipedia. [Link]

-

Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]

-

Van Leusen Reaction. (2021-10-30). YouTube. [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry - ACS Publications. [Link]

-

The Synthesis of Oxazole-containing Natural Products. (2011-11-10). D-Scholarship@Pitt. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]

-

Oxazole. PPTX - Slideshare. [Link]

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

-

3-Methyl-5-isoxazolecarboxylic acid. PubChem. [Link]

-

Oxazole.pdf. CUTM Courseware. [Link]

-

Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023-08-10). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. (2025-10-25). YouTube. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]